molecular formula C9H9NO4 B1585228 2,5-Dimethyl-3-nitrobenzoic acid CAS No. 27022-97-5

2,5-Dimethyl-3-nitrobenzoic acid

Cat. No. B1585228
CAS RN: 27022-97-5
M. Wt: 195.17 g/mol
InChI Key: CXGZFDGAQVAGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dimethyl-3-nitrobenzoic acid” is a substituted nitrobenzoic acid . It has a molecular formula of C9H9NO4 and an average mass of 195.172 Da .


Synthesis Analysis

The synthesis of similar compounds involves reacting the base compound with nitric acid . Another method involves the use of manganese acetate and cobalt acetate, followed by the addition of hydrogen peroxide .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-3-nitrobenzoic acid” can be represented by the formula C9H9NO4 . The structure includes a benzene ring bearing both a carboxylic acid group and a nitro group on two different ring carbon atoms .


Chemical Reactions Analysis

“2,5-Dimethyl-3-nitrobenzoic acid” is a versatile building block that can be used in the synthesis of a wide range of compounds . It is also an important intermediate for the synthesis of pharmaceuticals and other specialty chemicals .

Scientific Research Applications

Application 1: Solubility Study

  • Summary of the Application : The solubilities of benzoic acid and its nitro-derivatives (3-nitrobenzoic acid and 3,5-dinitrobenzoic acid) were studied in seven pure solvents over a temperature range from 273.15 K to 323.15 K under 101.3 kPa .
  • Methods of Application : The solubilities were determined experimentally using the above-mentioned solvents and temperature range .
  • Results or Outcomes : The solubility of these substances in these solvents increased with temperature. The solubilities obtained are very helpful in improving the recrystallization and yields of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid .

Application 2: Synthesis of Amidotrizoic Acid

  • Summary of the Application : 3,5-dinitrobenzoic acid is used in the production of the diagnostic drug amidotrizoic acid, a positive contrast agent for X-ray diagnosis .
  • Methods of Application : Amidotrizoic acid is obtained by reduction, iodination, and acetylation of 3,5-dinitrobenzoic acid .
  • Results or Outcomes : Amidotrizoic acid is used in the preparation of diatrizoate meglumine, a contrasting agent. It is also used for urography, cardiovascular and cerebrovascular angiography, and various injection angiographies such as into joint cavities .

Application 3: Double Decarboxylative Coupling Reactions

  • Summary of the Application : The double decarboxylative coupling reaction between two molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
  • Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Results or Outcomes : This new methodology has been successfully applied to efficient construction of all six kinds of C–C bonds [i.e., C (sp3)–C (sp3), C (sp3)–C (sp2), C (sp3)–C (sp), C (sp2)–C (sp2), C (sp2)–C (sp), and C (sp)–C (sp)], demonstrating the general applicability of this synthetic approach .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "2,5-Dimethyl-3-nitrobenzoic acid" . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

“2,5-Dimethyl-3-nitrobenzoic acid” is used in research and has potential applications in the synthesis of various compounds . It could be an important intermediate for the synthesis of pharmaceuticals and other specialty chemicals .

properties

IUPAC Name

2,5-dimethyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGZFDGAQVAGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292738
Record name 2,5-dimethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3-nitrobenzoic acid

CAS RN

27022-97-5
Record name 27022-97-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-3-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-3-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-3-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
2,5-Dimethyl-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.